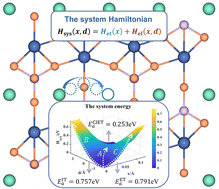The decisive role of electrostatic interactions in transport mode and phase segregation of lithium ions in LiFePO4†
Chemical Science Pub Date: 2023-11-07 DOI: 10.1039/D3SC04297A
Abstract
Understanding the mechanism of slow lithium ion (Li+) transport kinetics in LiFePO4 is not only practically important for high power density batteries but also fundamentally significant as a prototypical ion-coupled electron transfer process. Substantial evidence has shown that the slow ion transport kinetics originates from the coupled transfer between electrons and ions and the phase segregation of Li+. Combining a model Hamiltonian analysis and DFT calculations, we reveal that electrostatic interactions play a decisive role in coupled charge transfer and Li+ segregation. The obtained potential energy surfaces prove that ion–electron coupled transfer is the optimal reaction pathway due to electrostatic attractions between Li+ and e− (Fe2+), while prohibitively large energy barriers are required for separate electron tunneling or ion hopping to overcome the electrostatic energy between the Li+–e− (Fe2+) pair. The model reveals that Li+–Li+ repulsive interaction in the [010] transport channels together with Li+–e− (Fe2+)–Li+ attractive interaction along the [100] direction cause the phase segregation of Li+. It explains why the thermodynamically stable phase interface between Li-rich and Li-poor phases in LiFePO4 is perpendicular to [010] channels.


Recommended Literature
- [1] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [2] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [3] Facile gold nanorod purification by fractionated precipitation†
- [4] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†
- [5] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [6] One-dimensional organization of free radicals viahalogen bonding†
- [7] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [8] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [9] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [10] Communication. Temperature compensation of a surface acoustic wave sensor using an integral temperature sensor

Journal Name:Chemical Science
Research Products
-
CAS no.: 16514-83-3









